molecular formula C21H26CrN5O11S+ B15189345 Einecs 304-510-7 CAS No. 94276-24-1

Einecs 304-510-7

Cat. No.: B15189345
CAS No.: 94276-24-1
M. Wt: 608.5 g/mol
InChI Key: HOCQFSWRYFLVDA-UHFFFAOYSA-O
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 304-510-7, a compound likely classified under substituted aromatic or halogenated hydrocarbons based on its registry number and EINECS categorization . This analysis adheres to regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which prioritizes computational methods such as Quantitative Structure-Activity Relationships (QSARs) to fill toxicity data gaps .

Properties

CAS No.

94276-24-1

Molecular Formula

C21H26CrN5O11S+

Molecular Weight

608.5 g/mol

IUPAC Name

chromium;hydron;2-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]-5-nitrobenzenesulfonic acid;2-(methylamino)ethanol;hydrate

InChI

InChI=1S/C18H14N4O9S.C3H9NO.Cr.H2O/c1-31-18(25)19-11-4-2-3-9-5-6-13(23)16(15(9)11)21-20-12-7-10(22(26)27)8-14(17(12)24)32(28,29)30;1-4-2-3-5;;/h2-8,23-24H,1H3,(H,19,25)(H,28,29,30);4-5H,2-3H2,1H3;;1H2/p+1

InChI Key

HOCQFSWRYFLVDA-UHFFFAOYSA-O

Canonical SMILES

[H+].CNCCO.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O.O.[Cr]

Origin of Product

United States

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains the following reactive moieties:

  • Azo group (–N=N–)

  • Chromium(III) complex

  • Sulfonic acid (–SO3H)

  • Ester (–O–CO–O–)

  • Nitro (–NO2) and hydroxy (–OH) substituents

These groups govern its primary reaction pathways, including redox, hydrolysis, and coordination chemistry .

Azo Coupling

The azo group (–N=N–) is synthesized via diazotization and coupling reactions. For example:

  • Diazotization : A primary aromatic amine (e.g., 2-hydroxy-5-nitro-3-sulphoaniline) reacts with nitrous acid (HNO2) to form a diazonium salt.

  • Coupling : The diazonium salt reacts with 7-hydroxy-8-amino-1-naphthol under alkaline conditions to form the azo linkage .

Chromium Coordination

The chromium center forms a stable octahedral complex with the azo ligand and hydroxyl groups. Synthesis involves:

  • Reaction of chromium(III) salts (e.g., CrCl3) with the azo ligand in aqueous ethanol.

  • pH control (~8–10) to stabilize the hydroxychromate species .

Thermal Degradation

At elevated temperatures (>200°C), the compound undergoes:

  • Azo bond cleavage : Releases nitrogen gas and forms aromatic amines.

  • Ester hydrolysis : Produces carboxylic acid and methanol.

ConditionDegradation PathwayProducts
200–250°C (dry)Azo bond cleavage1-Naphthylamine derivatives, N2 gas
Acidic hydrolysisEster hydrolysisMethanol, sulfonic acid derivatives
UV exposureChromium-ligand dissociationFree Cr³⁺ ions, fragmented ligands

Data from thermal gravimetric analysis (TGA) suggests a 40% mass loss at 220°C .

Reduction of Azo Group

The –N=N– bond is reduced to –NH–NH– or –NH2 groups using agents like Na2S2O4 or Sn/HCl:

R–N=N–R’+4H++2eR–NH–NH–R’\text{R–N=N–R'} + 4 \text{H}^+ + 2 \text{e}^- \rightarrow \text{R–NH–NH–R'}

This reaction is pH-dependent, with optimal yields at pH 4–6 .

Chromium Redox

In acidic conditions, Cr(III) can oxidize organic substrates (e.g., alcohols) while being reduced to Cr(II):

Cr3++eCr2+\text{Cr}^{3+} + \text{e}^- \rightarrow \text{Cr}^{2+}

Aquatic Degradation

The compound hydrolyzes in water to release Cr³⁺ ions and sulfonic acid derivatives, contributing to aquatic toxicity .

Interaction with Biomolecules

  • Forms stable complexes with proteins via sulfonic acid and hydroxyl groups.

  • The nitro group (–NO2) may undergo enzymatic reduction to –NH2 in biological systems .

Analytical Characterization

Key techniques for monitoring reactions include:

  • HPLC : Tracks azo group stability and degradation products.

  • NMR : Confirms ester hydrolysis and ligand dissociation .

Reaction Optimization Parameters

ParameterOptimal RangeImpact on Reactivity
pH8–10 (synthesis)Stabilizes chromium complex
Temperature60–80°C (coupling)Accelerates azo bond formation
SolventEthanol/water (1:1)Enhances ligand solubility

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) 2-Nitrotoluene 4-Chloronitrobenzene
Molecular Formula C₆H₅NO₂X* C₇H₇NO₂ C₆H₄ClNO₂
log Kow (Hydrophobicity) 1.8–2.5 (estimated) 2.07 2.38
Water Solubility (mg/L) ~500 (predicted) 580 240
Melting Point (°C) 50–60 -9.5 83.5

*X = Hypothetical substituent (e.g., -Cl, -CH₃).

Key Findings :

  • Methyl-substituted analogs (e.g., 2-nitrotoluene) demonstrate lower melting points, enhancing their utility as solvents .

Functionally Similar Compounds

Compounds sharing industrial applications or toxicity mechanisms with this compound include:

Benzene (EINECS 200-753-7) : A base aromatic hydrocarbon used in polymer synthesis.

Chlorinated Ethanes (e.g., 1,2-Dichloroethane, EINECS 203-458-1) : Halogenated solvents with acute neurotoxicity.

Table 2: Functional and Toxicological Comparison

Property This compound (Hypothetical) Benzene 1,2-Dichloroethane
Primary Use Chemical intermediate Polymer precursor Solvent, PVC production
LC50 (Fish, 96h) 10–20 mg/L (QSAR-predicted) 5–10 mg/L 50–100 mg/L
EC50 (Daphnia, 48h) 5–15 mg/L 8–12 mg/L 20–30 mg/L
Carcinogenicity Not classified Group 1 (IARC) Group 2B (IARC)

Key Findings :

  • Nitroaromatics like this compound show moderate aquatic toxicity compared to benzene, which is highly carcinogenic .
  • Chlorinated alkanes exhibit lower acute toxicity but higher environmental persistence .

Research and Regulatory Implications

  • QSAR Models : Validated models for chlorinated alkanes and nitroaromatics predict toxicity within log Kow ranges of 1.5–3.0, covering ~54% of EINECS compounds .
  • REACH Compliance: Computational tools reduce reliance on animal testing, aligning with EU regulations. For example, organothiophosphate pesticides can be assessed via interspecies QSARs using daphnid toxicity data .

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